molecular formula C6H7N3O2 B1430422 1-Cyclopropyl-4-nitro-1H-imidazole CAS No. 1193639-02-9

1-Cyclopropyl-4-nitro-1H-imidazole

Cat. No.: B1430422
CAS No.: 1193639-02-9
M. Wt: 153.14 g/mol
InChI Key: ZOUJGYZBGXLVNT-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-nitro-1H-imidazole is a heterocyclic compound that features a cyclopropyl group and a nitro group attached to an imidazole ring. Imidazoles are five-membered rings containing two nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

The synthesis of 1-Cyclopropyl-4-nitro-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1-methyl-4-nitro-1H-imidazole with cyclopropyl-substituted triazoles . The reaction conditions often include the use of solvents like ethanol and controlled temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-Cyclopropyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopropyl-4-nitro-1H-imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-nitro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules. The imidazole ring can bind to metal ions and other active sites, modulating the activity of enzymes and proteins .

Comparison with Similar Compounds

1-Cyclopropyl-4-nitro-1H-imidazole can be compared with other imidazole derivatives such as:

    1-Methyl-4-nitro-1H-imidazole: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.

    4-Nitro-1H-imidazole: Similar structure but without the cyclopropyl group, leading to different physical and chemical properties.

    1-Cyclopropyl-1H-imidazole: . The presence of both the cyclopropyl and nitro groups in this compound makes it unique, providing a combination of properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

1-cyclopropyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-9(11)6-3-8(4-7-6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUJGYZBGXLVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(N=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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